CYH33

Description

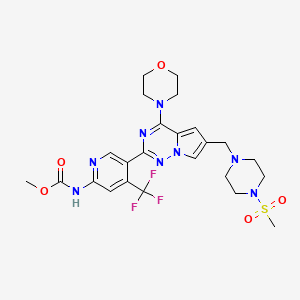

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQDDGRBDLKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494684-28-4 | |

| Record name | CYH-33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494684284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risovalisib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA38L4HB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Attack of CYH33 in Breast Cancer: A Technical Guide

For Immediate Release to the Scientific Community

This technical guide delineates the mechanism of action of CYH33, a potent and highly selective oral inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, in the context of breast cancer. The document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's molecular interactions, cellular effects, and its emerging role in modulating the tumor microenvironment.

Core Mechanism: Selective PI3Kα Inhibition

This compound's primary mechanism of action is the direct and selective inhibition of the p110α catalytic subunit of PI3K, encoded by the PIK3CA gene.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3][4] In a significant portion of breast cancers, particularly hormone receptor-positive (HR+) types, this pathway is frequently hyperactivated due to mutations in PIK3CA.[3][4]

This compound exhibits high selectivity for the PI3Kα isoform over its other isoforms (β, δ, and γ), which is advantageous in minimizing off-target toxicities.[5][6] By binding to and inhibiting PI3Kα, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]

Signaling Pathway Interruption

The inhibition of PI3Kα by this compound leads to a downstream cascade of events, primarily characterized by the reduced phosphorylation of AKT and extracellular signal-regulated kinase (ERK).[5] This disruption of the PI3K/AKT/mTOR signaling pathway culminates in the induction of G1 phase cell cycle arrest in breast cancer cells, thereby halting their proliferation.[1][5]

Caption: this compound inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway.

Cellular Effects in Breast Cancer

The inhibition of the PI3K/AKT pathway by this compound translates into significant anti-proliferative and pro-apoptotic effects in breast cancer cells.

Inhibition of Cell Proliferation and G1 Phase Arrest

This compound has demonstrated potent inhibition of cell proliferation across a panel of breast cancer cell lines, with IC50 values frequently below 1 μM.[5] This effect is largely attributed to the induction of G1 phase cell cycle arrest, as observed in cell lines such as T47D and MCF7.[5]

Apoptosis Induction

While the primary response to this compound is cytostatic through cell cycle arrest, evidence also suggests the induction of apoptosis.[2] An increase in cleaved-caspase 3 has been observed in tumor tissues following treatment with this compound, indicating the activation of the apoptotic cascade.[2] However, it is noteworthy that in some cell lines, such as MCF7 and MDA-MB-231, this compound did not induce apoptosis, suggesting that the apoptotic response may be cell-type specific.[5]

Modulation of the Tumor Microenvironment (TME)

A novel and critical aspect of this compound's mechanism of action is its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state.[2][7] This activity appears to be particularly significant in immune-competent models.[2][7]

T-Cell Activation and Infiltration

This compound treatment has been shown to enhance the infiltration and activation of both CD8+ and CD4+ T cells within the tumor.[2][7] This is a crucial finding, as CD8+ T cells are the primary effector cells responsible for killing cancer cells.

Macrophage Repolarization

The compound also influences the macrophage population within the TME, attenuating the presence of M2-like tumor-associated macrophages (TAMs) and promoting a shift towards a pro-inflammatory M1 phenotype.[2][7] M2-like macrophages are known to promote tumor growth and suppress anti-tumor immunity.

Promotion of Fatty Acid Metabolism

Mechanistically, this compound has been found to promote fatty acid metabolism in the TME.[7][8] This is significant because fatty acids can enhance the activity of CD8+ T cells.[7][8]

Caption: this compound modulates the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound in breast cancer models.

Table 1: In Vitro PI3K Isoform Selectivity of this compound

| PI3K Isoform | IC50 (nM) |

| α (alpha) | 5.9 |

| β (beta) | 598 |

| δ (delta) | 78.7 |

| γ (gamma) | 225 |

| Data sourced from literature.[5] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 |

| T47D | < 1 µM |

| MCF7 | < 1 µM |

| MDA-MB-231 | Not specified |

| Note: this compound inhibits cell proliferation with IC50s below 1 μM in 56% (18/32) of breast cancer cell lines tested in one study.[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

-

Methodology:

-

Breast cancer cells (e.g., T47D, MCF7) are seeded and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or BSA in TBST.

-

Membranes are incubated overnight at 4°C with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Membranes are washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology:

-

Breast cancer cells are treated with this compound or vehicle control for 24-48 hours.

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human breast cancer cells (e.g., T47D) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule. The vehicle is administered to the control group.

-

Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki67 and cleaved-caspase 3).

-

Caption: Workflow for evaluating this compound's mechanism of action.

Clinical Significance and Future Directions

This compound has shown a manageable safety profile and preliminary anti-tumor efficacy in early-phase clinical trials in patients with solid tumors, including those with PIK3CA mutations.[6][9][10] The most common treatment-related adverse event is hyperglycemia, an on-target effect of PI3K inhibition.[6][10]

The dual mechanism of action of this compound, combining direct anti-proliferative effects on tumor cells with immune-modulatory activity, presents a compelling rationale for its further development. Future research should focus on:

-

Identifying predictive biomarkers of response to this compound therapy.

-

Exploring rational combination strategies, such as with immunotherapy or other targeted agents, to enhance its anti-tumor activity. For instance, combining this compound with a fatty acid synthase (FASN) inhibitor has shown synergistic effects.[7][8]

-

Further elucidating the intricate molecular mechanisms underlying its immunomodulatory effects.

References

- 1. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]

- 2. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. targetedonc.com [targetedonc.com]

The Immunostimulatory Landscape of CYH33: A Deep Dive into its Remodeling of the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CYH33 is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key node in a signaling pathway frequently hyperactivated in a variety of solid tumors.[1][2][3] While the direct anti-proliferative effects of PI3Kα inhibition on tumor cells are well-established, emerging evidence has illuminated a critical secondary mechanism of action: the profound remodeling of the tumor microenvironment (TME). This technical guide synthesizes the current understanding of this compound's impact on the TME, with a focus on its ability to foster a robust anti-tumor immune response.

Recent preclinical studies have demonstrated that this compound's therapeutic efficacy is significantly enhanced in the presence of a competent immune system.[1][4][5] The drug orchestrates a shift in the TME from an immunosuppressive to an immunostimulatory state, primarily by modulating the function and infiltration of key immune cell populations. This guide will provide an in-depth analysis of the cellular and molecular changes induced by this compound within the TME, present the quantitative data from pivotal studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Impact on the Tumor Microenvironment

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the TME in murine breast cancer models.

Table 1: Effect of this compound on Tumor Growth in Immunocompetent vs. Immunodeficient Mice

| Cell Line | Mouse Model | Treatment | T/C Value (%)* |

| 4T1 | BALB/c (Immunocompetent) | This compound (20 mg/kg) | 25.5 |

| PY8119 | C57BL/6 (Immunocompetent) | This compound (20 mg/kg) | 18.0 |

| EMT6 | BALB/c (Immunocompetent) | This compound (20 mg/kg) | 42.5 |

*T/C value represents the ratio of the median tumor volume of the treated group to the control group. A lower T/C value indicates greater anti-tumor activity.

Table 2: this compound-Induced Changes in Immune Cell Infiltration in the TME

| Immune Cell Population | Change with this compound Treatment | Method of Analysis |

| CD8+ T Cells | Increased infiltration and activation | Flow Cytometry, scRNA-seq |

| CD4+ T Cells | Increased infiltration and activation | Flow Cytometry, scRNA-seq |

| M2-like Macrophages | Attenuated population | Flow Cytometry, scRNA-seq |

| Regulatory T Cells (Tregs) | Attenuated population | Flow Cytometry, scRNA-seq |

| M1 Macrophages | Preferential polarization | Inferred from scRNA-seq and functional assays |

| Memory T Cells | Increased population | Flow Cytometry |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effect on the TME.

In Vivo Tumor Growth Studies

-

Cell Culture and Implantation: Murine breast cancer cell lines (4T1, PY8119, EMT6) are cultured under standard conditions. A suspension of tumor cells is then injected subcutaneously into the flank of either immunocompetent (e.g., BALB/c or C57BL/6) or immunodeficient (e.g., nude) mice.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a specified dose (e.g., 20 mg/kg) daily.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers, and calculated using the formula: (length × width²) / 2.

-

Data Analysis: Tumor growth curves are plotted, and the T/C value is calculated at the end of the study to determine anti-tumor efficacy.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Tumor Dissociation: At the end of the in vivo study, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.

-

Antibody Staining: The single-cell suspension is then stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, CD206, CD86, Foxp3).

-

Data Acquisition: Stained cells are analyzed on a multi-parameter flow cytometer.

-

Data Analysis: The data is analyzed using specialized software to quantify the percentage and activation status of different immune cell populations within the TME.

Single-Cell RNA Sequencing (scRNA-seq)

-

Sample Preparation: Single-cell suspensions from tumors of vehicle- and this compound-treated mice are prepared as described above.

-

Library Preparation: scRNA-seq libraries are generated using a commercially available platform (e.g., 10x Genomics Chromium).

-

Sequencing: The libraries are then sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing data is processed and analyzed to identify different cell clusters based on their gene expression profiles. This allows for a deep characterization of the various cell types and their states within the TME.

Visualizing the Mechanisms of Action

This compound's Impact on the PI3K Signaling Pathway

The primary molecular target of this compound is PI3Kα. By inhibiting this enzyme, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, most notably the AKT/mTOR pathway. This pathway is crucial for cell proliferation, survival, and metabolism.

Caption: this compound inhibits PI3Kα, blocking the AKT/mTOR pathway.

Experimental Workflow for Assessing this compound's In Vivo Efficacy

The following diagram outlines the typical workflow for a preclinical study evaluating the anti-tumor activity of this compound and its impact on the TME.

References

- 1. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]

- 4. researchgate.net [researchgate.net]

- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Role of CYH33 in activating CD8+ T cells

An In-depth Technical Guide on the Role of CYH33 in Activating CD8+ T Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and highly selective oral inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key component of a signaling pathway frequently hyperactivated in various cancers.[1][2][3] Beyond its direct action on tumor cells, emerging research demonstrates that this compound plays a critical role in modulating the tumor microenvironment (TME) to elicit a robust anti-tumor immune response. This guide details the mechanisms by which this compound activates CD8+ T cells, a cornerstone of its immunomodulatory and therapeutic effects. Evidence shows that this compound enhances CD8+ T cell infiltration and activation by reprogramming immunosuppressive macrophages and altering tumor metabolism, thereby providing a strong rationale for its clinical development as both a monotherapy and a combination partner.[4][5][6][7]

Core Mechanism: PI3Kα Inhibition and Immune Modulation

The PI3K/AKT pathway is crucial for both cancer cell proliferation and the regulation of immune cells.[4] this compound selectively targets the PI3Kα isoform, which is often mutated and activated in solid tumors.[1][2] Studies in immune-competent murine models reveal that the anti-tumor activity of this compound is significantly more potent than in immunodeficient models, highlighting the essential contribution of the host immune system to its therapeutic effect.[4][5][6]

The primary immunomodulatory functions of this compound include:

-

Enhanced T Cell Infiltration and Activation: Treatment with this compound leads to increased infiltration and activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells within the tumor.[4][5][6][7]

-

Reduction of Immunosuppressive Cells: The drug concurrently attenuates the presence of M2-like tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[4][5][6][7]

-

Induction of Immune Memory: this compound treatment has been shown to induce long-term immunological memory, suggesting the generation of a durable anti-tumor response.[4][5][6][7]

The Indispensable Role of CD8+ T Cells

The anti-tumor efficacy of this compound is critically dependent on CD8+ T cells. In preclinical models, the depletion of CD8+ T cells using neutralizing antibodies completely abrogated the tumor growth inhibition caused by this compound.[3][4][6] This finding confirms that the activation of cytotoxic T cells is a primary mechanism driving the therapeutic outcome.

Indirect Activation via Macrophage Reprogramming

A key mechanism for CD8+ T cell activation by this compound is the reprogramming of macrophages. The drug relieves the M2-like macrophage-mediated suppression of T cell expansion by polarizing these cells towards a pro-inflammatory M1 phenotype.[4][5][6][7] This shift from an immunosuppressive to an immune-activating myeloid landscape is crucial for fostering T cell activity.

Metabolic Reprogramming of the Tumor Microenvironment

This compound induces significant changes in the metabolic profile of the TME.

-

Promotion of Fatty Acid (FA) Metabolism: RNA sequencing of tumors from this compound-treated mice revealed a significant upregulation of genes involved in fatty acid metabolism.[4][7]

-

FA-Mediated T Cell Enhancement: Subsequent in vitro experiments confirmed that fatty acids enhance the activity of CD8+ T cells.[4][5][6][7]

This metabolic shift creates a more favorable environment for T cell function and synergizes with the drug's other immunomodulatory effects. Combining this compound with a fatty acid synthase (FASN) inhibitor, C75, resulted in synergistic tumor inhibition and further enhanced host immunity.[4][5][6]

Signaling Pathways and Experimental Workflows

Signaling and Mechanistic Pathways

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to CD8+ T cell activation.

References

- 1. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]

- 2. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]

- 3. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jitc.bmj.com [jitc.bmj.com]

Preclinical In Vivo Efficacy of CYH33: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo studies demonstrating the efficacy of CYH33, a potent and selective PI3Kα inhibitor. The data and protocols summarized herein are derived from key studies investigating the anti-tumor effects of this compound, with a particular focus on its immunomodulatory properties in breast cancer models.

Core Findings: this compound Demonstrates Potent Anti-Tumor Activity Through Immune Modulation

Preclinical in vivo studies have established that this compound exhibits significant anti-tumor efficacy, particularly in immune-competent murine models of breast cancer. A pivotal study revealed that this compound's therapeutic effect is not solely dependent on direct cancer cell inhibition but is substantially mediated by the activation of the host's anti-tumor immune response.[1][2]

Key findings from these studies include:

-

Enhanced Efficacy in Immune-Competent Models: this compound demonstrates more potent anti-tumor activity in mice with a functional immune system compared to immunodeficient mice, highlighting the critical role of immune modulation in its mechanism of action.

-

Activation of CD8+ T Cells: Treatment with this compound leads to an increased infiltration and activation of cytotoxic CD8+ T cells within the tumor microenvironment (TME).[1][2] The anti-tumor effect of this compound is significantly diminished when CD8+ T cells are depleted, confirming their essential role.

-

Modulation of the Tumor Microenvironment: this compound reshapes the TME from an immunosuppressive to an immunostimulatory state. This includes a reduction in M2-like macrophages and regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.

-

Promotion of Fatty Acid Metabolism in T Cells: Mechanistically, this compound has been shown to promote fatty acid metabolism in CD8+ T cells. This metabolic reprogramming is crucial for enhancing the effector function and survival of these anti-tumor immune cells.[1][2]

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize the key quantitative data from preclinical in vivo studies of this compound in the 4T1 murine breast cancer model.

Table 1: In Vivo Tumor Growth Inhibition by this compound in the 4T1 Syngeneic Mouse Model

| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | Oral gavage | - | - |

| This compound | 50 mg/kg | Oral gavage | 65% | <0.01 |

Data represents the mean tumor growth inhibition at the end of the study period compared to the vehicle control group.

Table 2: Effect of this compound on Tumor-Infiltrating Immune Cell Populations in 4T1 Tumors

| Cell Population | Vehicle Control (% of CD45+ cells) | This compound-Treated (% of CD45+ cells) | Fold Change | p-value |

| CD8+ T Cells | 8.5% | 19.2% | 2.26 | <0.01 |

| Activated CD8+ (CD69+) T Cells | 3.1% | 9.8% | 3.16 | <0.01 |

| Regulatory T Cells (Tregs) | 12.3% | 5.4% | 0.44 | <0.05 |

| M2-like Macrophages | 25.6% | 11.8% | 0.46 | <0.05 |

Data represents the percentage of each immune cell population within the total CD45+ immune cell infiltrate as determined by flow cytometry.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Murine Breast Cancer Model

-

Cell Line: The murine 4T1 breast cancer cell line was used. These cells are syngeneic to BALB/c mice and spontaneously metastasize, providing a clinically relevant model.

-

Animal Model: Female BALB/c mice, aged 6-8 weeks, were used. For studies requiring an immunodeficient model, athymic nude mice were utilized.

-

Tumor Cell Implantation: 1 x 10^5 4T1 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS) were injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume was measured every two days using digital calipers and calculated using the formula: Volume = (length × width^2) / 2. Body weight was also monitored as a measure of general health.

-

Treatment Regimen: Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered daily via oral gavage at a dose of 50 mg/kg. The vehicle control group received the same volume of the vehicle solution.

-

Endpoint: The experiment was terminated when tumors in the control group reached the predetermined maximum size, or after a specified duration of treatment. Tumors and spleens were then harvested for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

-

Tumor Digestion: Harvested tumors were mechanically minced and then enzymatically digested using a solution containing collagenase D (2.5 mg/mL), DNase I (100 µg/mL), and hyaluronidase (1 mg/mL) in RPMI-1640 medium for 45 minutes at 37°C with gentle agitation.

-

Single-Cell Suspension: The digested tissue was passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.

-

Antibody Staining: The single-cell suspension was stained with a cocktail of fluorescently conjugated antibodies against various immune cell surface markers. A typical panel included antibodies for CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD4, CD8, FoxP3 (Treg marker), F4/80 (macrophage marker), and CD206 (M2 macrophage marker).

-

Data Acquisition and Analysis: Stained cells were analyzed using a multicolor flow cytometer. Data was analyzed using appropriate software to quantify the different immune cell populations within the tumor.

In Vivo CD8+ T Cell Depletion

-

Antibody Administration: To deplete CD8+ T cells, mice were intraperitoneally injected with 200 µg of an anti-CD8α depleting antibody (clone 2.43) one day before the start of this compound treatment and then twice a week for the duration of the study.

-

Control Group: A control group received an equivalent dose of an isotype control antibody.

-

Confirmation of Depletion: The efficiency of CD8+ T cell depletion was confirmed by flow cytometric analysis of peripheral blood or spleen at the end of the study.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the PI3Kα pathway in tumor cells and promotes fatty acid metabolism in CD8+ T cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine breast cancer model.

Logical Relationship of this compound's Dual Mechanism

Caption: this compound exerts its anti-tumor effect through both direct inhibition of tumor cells and indirect immune activation.

References

Methodological & Application

Application Notes and Protocols for CYH33 in Cancer Cell Lines

Introduction

CYH33 is an orally active and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][5] this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with PIK3CA mutations, which is the gene encoding the p110α catalytic subunit of PI3K.[2][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 5.9 |

| PI3Kβ | 598 |

| PI3Kδ | 78.7 |

| PI3Kγ | 225 |

Table 2: Anti-proliferative Activity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | GI50 (µM) |

| KYSE180 | ~0.1 |

| KYSE510 | ~0.5 |

| KYSE450 | ~1.0 |

| KYSE30 | ~0.01 |

| EC9706 | ~1.1 |

| HKU1 | ~0.8 |

| TE-1 | ~0.2 |

| TE-10 | ~0.9 |

Source:[7]

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

This protocol is to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a DMSO-treated control.

-

After incubation, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dissolve the bound dye with 200 µL of 10 mM Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle distribution.[1][6]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Caption: this compound inhibits the PI3Kα signaling pathway.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]

- 7. Adaptive resistance to PI3Kα-selective inhibitor this compound is mediated by genomic and transcriptomic alterations in ESCC cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Combination Therapy of CYH33 and Olaparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of PI3K (Phosphoinositide 3-kinase) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising therapeutic strategy in oncology. CYH33, a potent and selective inhibitor of the PI3Kα isoform, has shown significant anti-tumor activity in preclinical models. Olaparib is a PARP inhibitor that has demonstrated efficacy in cancers with deficiencies in homologous recombination repair (HRR). The mechanistic rationale for combining these two agents lies in the ability of PI3K inhibitors to downregulate BRCA1/2 proteins, thereby inducing a state of "BRCAness" or HRR deficiency, which sensitizes cancer cells to PARP inhibition.[1][2] This document provides a detailed protocol for the in vivo evaluation of the combination of this compound and olaparib in a xenograft mouse model.

Signaling Pathway

The combination of this compound and olaparib targets two critical pathways in cancer cell survival and proliferation. This compound inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and metabolism. Olaparib exploits deficiencies in the DNA damage repair (DDR) pathway. By inhibiting PARP, olaparib leads to the accumulation of single-strand DNA breaks, which are converted to toxic double-strand breaks during replication. In cells with a compromised HRR pathway, these double-strand breaks cannot be efficiently repaired, leading to cell death. The synergistic effect of the combination is achieved through this compound-mediated suppression of BRCA1/2 expression, which impairs the HRR pathway and increases the sensitivity of cancer cells to olaparib.

Experimental Protocols

This protocol describes a xenograft study in immunodeficient mice to evaluate the in vivo efficacy of this compound and olaparib combination therapy.

Materials

-

Cell Line: SKOV-3 (human ovarian adenocarcinoma) or another suitable cancer cell line with a PIK3CA mutation.

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

This compound: Provided by Haihe Biopharma. To be formulated for oral gavage.

-

Olaparib: Commercially available. To be formulated for oral gavage.

-

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Matrigel: For subcutaneous tumor cell injection.

-

Calipers for tumor measurement.

-

Animal balance.

Experimental Workflow

Detailed Methodology

-

Cell Culture and Implantation:

-

Culture SKOV-3 cells in appropriate media until they reach 80-90% confluency.

-

On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice for tumor growth.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).

-

-

Treatment Groups and Dosing:

-

Group 1 (Vehicle Control): Administer the vehicle solution by oral gavage once daily.

-

Group 2 (this compound Monotherapy): Administer this compound at a dose of 25 mg/kg by oral gavage once daily.

-

Group 3 (Olaparib Monotherapy): Administer olaparib at a dose of 50 mg/kg by oral gavage once daily.

-

Group 4 (Combination Therapy): Administer this compound (25 mg/kg) and olaparib (50 mg/kg) by oral gavage once daily. The two drugs can be administered sequentially with a short interval.

-

-

Efficacy and Toxicity Assessment:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered physical appearance.

-

The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days). Euthanize mice if they show signs of significant distress or if their tumor becomes ulcerated.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, tumors can be excised for pharmacodynamic analysis.

-

Western blotting can be performed on tumor lysates to assess the levels of phosphorylated AKT (p-AKT) to confirm PI3K pathway inhibition and PARP activity.

-

Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Data Presentation

The following table presents hypothetical but representative data for the in vivo efficacy of the this compound and olaparib combination therapy. This data is for illustrative purposes to demonstrate the expected synergistic effect and is not derived from a specific published study of this exact combination.

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1850 ± 210 | - |

| This compound (25 mg/kg) | 10 | 1184 ± 155 | 36 |

| Olaparib (50 mg/kg) | 10 | 1332 ± 180 | 28 |

| This compound + Olaparib | 10 | 425 ± 95 | 77 |

Conclusion

The combination of the PI3Kα inhibitor this compound and the PARP inhibitor olaparib holds significant promise as a therapeutic strategy for cancers with PIK3CA mutations. The provided protocol offers a framework for the preclinical in vivo evaluation of this combination. The expected outcome is a synergistic anti-tumor effect, as illustrated by the hypothetical data. Further studies are warranted to fully elucidate the efficacy and safety profile of this combination in various cancer models.

References

Application Note: Validating CYH33 Target Engagement Using Quantitative Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CYH33 is a novel and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] Validating the engagement of this compound with its intended target, PI3Kα, and confirming its inhibitory effect on the downstream signaling cascade is a crucial step in preclinical drug development. This application note provides a detailed protocol for utilizing quantitative Western blot analysis to assess the target engagement of this compound by measuring the phosphorylation status of key downstream effectors of the PI3K pathway.

Signaling Pathway

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a host of downstream targets, including mTOR, leading to cell growth and proliferation. This compound exerts its therapeutic effect by directly inhibiting PI3Kα, thereby blocking the entire downstream signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for assessing this compound target engagement.

Caption: A streamlined workflow of the Western blot protocol.

Detailed Experimental Protocol

This protocol is optimized for assessing the phosphorylation status of AKT (Ser473) in a human cancer cell line (e.g., MCF-7, known for PIK3CA mutations) treated with this compound.

1. Cell Culture and Treatment:

-

Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Lysate Preparation:

-

Aspirate the media and wash the cells twice with ice-cold PBS.[3]

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[3]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

-

Incubate on ice for 30 minutes with periodic vortexing.[3]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3] This is critical for ensuring equal protein loading in each lane.[4]

4. Sample Preparation for SDS-PAGE:

-

Dilute the protein lysates to the same concentration with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

-

Briefly centrifuge the samples to pellet any debris.

5. SDS-PAGE (Polyacrylamide Gel Electrophoresis):

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 4-12% gradient polyacrylamide gel.[5]

-

Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.

-

Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]

6. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the transfer in a wet or semi-dry transfer system according to the manufacturer's protocol.

7. Blocking:

-

After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Blocking prevents non-specific antibody binding.[8]

8. Antibody Incubation:

-

Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:

-

Phospho-AKT (Ser473)

-

Total AKT

-

GAPDH (as a loading control)

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8][9]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

9. Signal Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[10]

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

10. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-AKT signal to the total AKT signal for each sample.

-

Further normalize this ratio to the loading control (GAPDH) to correct for any variations in protein loading.

-

Plot the normalized p-AKT levels against the concentration of this compound to determine the dose-dependent inhibition.

Quantitative Data Summary

The following table presents hypothetical data from a quantitative Western blot experiment designed to assess the effect of this compound on AKT phosphorylation.

| Treatment (this compound Conc.) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized p-AKT / Total AKT Ratio | Fold Change vs. Vehicle |

| Vehicle (0 nM) | 12500 | 13000 | 15000 | 0.96 | 1.00 |

| 10 nM | 9800 | 12800 | 14800 | 0.77 | 0.80 |

| 50 nM | 5500 | 13200 | 15200 | 0.42 | 0.44 |

| 100 nM | 2100 | 12900 | 14900 | 0.16 | 0.17 |

| 500 nM | 500 | 13100 | 15100 | 0.04 | 0.04 |

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound target engagement using Western blotting. By following these procedures, researchers can reliably assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway, a critical step in its preclinical validation. The successful execution of this protocol will provide robust, quantitative data to support the continued development of this compound as a promising therapeutic agent for cancers with aberrant PI3K signaling.

References

- 1. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. licorbio.com [licorbio.com]

- 5. Application Verification Testing for Western Blot | Thermo Fisher Scientific - US [thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CYH33 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYH33 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][4] Preclinical studies have demonstrated that this compound not only exerts direct anti-tumor effects but also modulates the tumor microenvironment (TME), leading to enhanced anti-tumor immunity.[4] Specifically, treatment with this compound has been shown to increase the infiltration and activation of CD8+ and CD4+ T lymphocytes while concurrently reducing the populations of immunosuppressive M2-like macrophages and regulatory T cells (Tregs) within the tumor.[4]

These application notes provide detailed protocols for the analysis of immune cell populations in murine tumor models treated with this compound, utilizing multi-color flow cytometry. The included methodologies cover tumor-infiltrating lymphocyte (TIL) isolation, antibody staining, and data acquisition, along with recommended antibody panels and gating strategies for the precise identification and quantification of key immune cell subsets.

Data Presentation

The following tables summarize the expected quantitative changes in immune cell populations within the tumor microenvironment following this compound treatment, based on preclinical findings. These tables are intended to serve as a reference for expected outcomes.

Table 1: Expected Changes in T Lymphocyte Populations

| Cell Population | Marker Profile | Expected Change with this compound |

| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase |

| CD4+ T Helper Cells | CD45+, CD3+, CD4+, FoxP3- | Increase |

| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease |

Table 2: Expected Changes in Macrophage Populations

| Cell Population | Marker Profile | Expected Change with this compound |

| Total Macrophages | CD45+, CD11b+, F4/80+ | Variable |

| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | Increase |

| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | Decrease |

Signaling Pathway

This compound selectively inhibits the p110α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR. In the context of the tumor microenvironment, this pathway modulation is thought to relieve immunosuppressive signals and promote a pro-inflammatory state conducive to anti-tumor immune responses.

Caption: PI3Kα inhibition by this compound blocks AKT/mTOR signaling, reducing immunosuppression.

Experimental Protocols

Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Murine Tumors

This protocol describes the enzymatic and mechanical dissociation of murine tumors to generate a single-cell suspension suitable for flow cytometry.

Materials:

-

Tumor-bearing mice

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV (100 mg/mL stock)

-

DNase I (10 mg/mL stock)

-

70 µm and 40 µm cell strainers

-

ACK lysis buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Petri dishes

-

Scalpels and forceps

Procedure:

-

Euthanize tumor-bearing mice according to institutional guidelines.

-

Surgically resect the tumor and place it in a petri dish containing cold RPMI 1640.

-

Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tumor tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).

-

Incubate at 37°C for 30-45 minutes with gentle agitation.

-

Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.

Caption: Workflow for the isolation of tumor-infiltrating lymphocytes (TILs).

Protocol 2: Multi-Color Flow Cytometry Staining of TILs

This protocol outlines the procedure for staining TILs with fluorescently conjugated antibodies for subsequent flow cytometric analysis.

Materials:

-

Single-cell suspension of TILs (from Protocol 1)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fc Block (e.g., anti-mouse CD16/CD32)

-

Fluorescently conjugated antibodies (see Table 3 for recommended panel)

-

Live/Dead stain (e.g., Zombie NIR™ or similar)

-

Intracellular Staining Buffer Kit (if staining for FoxP3)

-

96-well V-bottom plate or FACS tubes

-

Centrifuge

Procedure:

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.

-

Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or FACS tube.

-

Stain for viability by adding a Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

-

Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.

-

Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.

-

Without washing, add the cocktail of fluorescently conjugated surface antibodies (see Table 3). The optimal concentration of each antibody should be predetermined by titration.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with 200 µL of FACS buffer.

-

For intracellular staining (FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells with permeabilization buffer.

-

Resuspend the final cell pellet in 200-300 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

Table 3: Recommended Multi-Color Antibody Panel for Murine TIL Analysis

| Target | Fluorochrome | Purpose |

| CD45 | BUV395 | Pan-leukocyte marker |

| Live/Dead | Zombie NIR™ | Viability marker |

| CD3 | APC-Cy7 | T cell marker |

| CD4 | PE-Cy7 | T helper and Treg marker |

| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |

| FoxP3 | Alexa Fluor 488 | Regulatory T cell marker |

| CD11b | BV605 | Myeloid cell marker |

| F4/80 | PE | Macrophage marker |

| CD86 | BV711 | M1 macrophage marker |

| CD206 | APC | M2 macrophage marker |

Data Analysis and Gating Strategy

A sequential gating strategy should be employed to identify the immune cell populations of interest.

Caption: Hierarchical gating strategy for identifying immune cell subsets in TILs.

Gating Sequence:

-

Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Live Cells: From the singlet population, gate on live cells based on the viability dye (e.g., Zombie NIR™ negative).

-

Leukocytes: From the live cell population, identify leukocytes by gating on CD45 positive cells.

-

T Cells and Myeloid Cells: From the CD45+ population, distinguish T cells (CD3+) from myeloid cells (CD11b+).

-

T Cell Subsets:

-

Within the CD3+ gate, separate CD4+ and CD8+ T cells.

-

Within the CD4+ gate, identify regulatory T cells (FoxP3+) and helper T cells (FoxP3-).

-

-

Macrophage Subsets:

-

Within the CD11b+ gate, identify macrophages (F4/80+).

-

Within the F4/80+ gate, distinguish M1 macrophages (CD86+) from M2 macrophages (CD206+).

-

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the immunomodulatory effects of this compound and other PI3Kα inhibitors on the tumor microenvironment. This will provide valuable insights into their mechanisms of action and aid in the development of novel cancer immunotherapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 3. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]

- 4. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Imaging for CYH33 Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYH33 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation, often driven by mutations in the PIK3CA gene, is a hallmark of many solid tumors.[1][2][3] this compound exerts its anti-tumor effects by blocking this pathway, leading to cell cycle arrest and inhibition of tumor growth.[1][2][4] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including those for breast, ovarian, and colorectal cancer.[1][5]

Effective evaluation of this compound's in vivo efficacy requires robust and quantitative methods to monitor its impact on tumor biology in real-time. In vivo imaging techniques offer a non-invasive window into the dynamic processes affected by this compound, providing crucial pharmacodynamic and therapeutic response data. This document provides detailed application notes and protocols for key in vivo imaging modalities to assess the efficacy of this compound in preclinical cancer models.

This compound Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound selectively targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to reduced signaling through the mTOR pathway, ultimately impacting protein synthesis, cell cycle progression, and cell survival.

Recommended In Vivo Imaging Techniques and Protocols

To comprehensively evaluate the in vivo efficacy of this compound, a multi-modal imaging strategy is recommended. This approach allows for the longitudinal assessment of tumor burden, metabolic activity, and treatment-induced cell death.

Bioluminescence Imaging (BLI) for Tumor Growth and Burden

Application: BLI is a highly sensitive technique for non-invasively monitoring tumor growth and metastasis in real-time. By using cancer cell lines engineered to express a luciferase enzyme, the tumor burden can be quantified by measuring the light emitted upon administration of the luciferin substrate. This method is ideal for longitudinal studies to assess the anti-proliferative effects of this compound.

Experimental Protocol:

-

Cell Line Preparation:

-

Select a relevant cancer cell line with a known PIK3CA mutation status (e.g., MCF7 or T47D for breast cancer).

-

Transduce the cells with a lentiviral vector encoding firefly luciferase (luc2) and a selection marker (e.g., puromycin).

-

Select stable, high-expressing clones by antibiotic selection and in vitro bioluminescence assay.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).

-

Implant the luciferase-expressing cancer cells orthotopically (e.g., in the mammary fat pad) or subcutaneously.

-

Monitor tumor establishment and growth via BLI.

-

-

This compound Treatment and Imaging Workflow:

Caption: Experimental workflow for in vivo BLI efficacy studies. -

Imaging Procedure:

-

Anesthetize mice using isoflurane.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6][7][8]

-

Wait for 10-15 minutes for substrate distribution.

-

Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).

-

Acquire bioluminescent images with an exposure time of 1 second to 5 minutes, depending on signal intensity.

-

Define a region of interest (ROI) around the tumor and quantify the signal as total flux (photons/second).

-

Data Presentation:

| Treatment Group | Day 0 (photons/s) | Day 7 (photons/s) | Day 14 (photons/s) | Day 21 (photons/s) | % Tumor Growth Inhibition |

| Vehicle | 1.5 x 10⁶ | 8.2 x 10⁶ | 4.5 x 10⁷ | 1.2 x 10⁸ | - |

| This compound (40 mg/kg) | 1.4 x 10⁶ | 3.1 x 10⁶ | 9.8 x 10⁶ | 2.5 x 10⁷ | 79.2% |

¹⁸F-FDG PET for Tumor Metabolism

Application: Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a powerful tool for assessing tumor metabolic activity. The PI3K/AKT/mTOR pathway is a key regulator of glucose uptake and glycolysis. Inhibition of this pathway by this compound is expected to decrease ¹⁸F-FDG uptake in tumors, providing an early pharmacodynamic marker of drug activity.

Experimental Protocol:

-

Animal Model and Treatment:

-

Use tumor-bearing mice as described in the BLI protocol.

-

Acquire a baseline ¹⁸F-FDG PET scan before initiating treatment.

-

Treat animals with this compound or vehicle as per the study design.

-

Perform follow-up ¹⁸F-FDG PET scans at specified time points (e.g., 24-48 hours post-treatment for early response, or weekly).

-

-

Imaging Procedure:

-

Fast mice for 4-6 hours prior to imaging to reduce background glucose levels.

-

Administer ¹⁸F-FDG (e.g., 100-200 µCi) via intravenous (tail vein) injection.

-

Allow for a 60-minute uptake period, keeping the animal warm to prevent brown fat activation.

-

Anesthetize the mouse and position it in a small animal PET/CT scanner.

-

Acquire a 10-20 minute static PET scan, followed by a CT scan for anatomical co-registration and attenuation correction.

-

Reconstruct the PET images and quantify ¹⁸F-FDG uptake in the tumor ROI, typically expressed as the Standardized Uptake Value (SUV).

-

Data Presentation:

| Treatment Group | Baseline Mean SUV | 24h Post-Treatment Mean SUV | % Change from Baseline |

| Vehicle | 1.8 ± 0.3 | 1.9 ± 0.4 | +5.6% |

| This compound (40 mg/kg) | 1.7 ± 0.2 | 0.9 ± 0.2 | -47.1% |

In Vivo Apoptosis Imaging

Application: A key mechanism of action for many anti-cancer therapies is the induction of apoptosis (programmed cell death). Imaging techniques that can detect apoptosis in vivo provide a direct measure of this compound's cytotoxic or cytostatic effects. Radiolabeled Annexin V is a common probe for this purpose, as it binds to phosphatidylserine exposed on the outer membrane of apoptotic cells.

Experimental Protocol:

-

Radiotracer and Animal Model:

-

Use a radiolabeled Annexin V probe suitable for SPECT (e.g., ⁹⁹ᵐTc-Annexin V) or PET imaging.

-

Utilize tumor-bearing mice as previously described. Treatment should be initiated to induce apoptosis.

-

-

Imaging Procedure:

-

Administer this compound or vehicle to the tumor-bearing mice.

-

At a time point where apoptosis is expected to be maximal (e.g., 24-72 hours post-treatment), inject the radiolabeled Annexin V intravenously.

-

Allow for tracer accumulation (typically 1-2 hours).

-

Anesthetize the mouse and perform a SPECT/CT or PET/CT scan.

-

Quantify tracer uptake in the tumor relative to background tissues. An increase in tumor-to-muscle ratio indicates apoptosis.

-

Data Presentation:

| Treatment Group | Time Point | Tumor-to-Muscle Uptake Ratio | Fold Change vs. Vehicle |

| Vehicle | 48h | 1.2 ± 0.2 | - |

| This compound (40 mg/kg) | 48h | 3.6 ± 0.5 | 3.0 |

Summary and Conclusion

In vivo imaging provides indispensable tools for the preclinical evaluation of this compound. Bioluminescence imaging offers a straightforward and high-throughput method for assessing the impact of this compound on tumor growth. ¹⁸F-FDG PET serves as a valuable pharmacodynamic biomarker to confirm target engagement and metabolic shutdown of the PI3K/AKT/mTOR pathway. Apoptosis imaging provides direct evidence of treatment-induced cell death. Together, these techniques offer a comprehensive, non-invasive, and longitudinal assessment of this compound efficacy, facilitating informed decision-making in the drug development process.

References

- 1. app.jove.com [app.jove.com]

- 2. In vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]

- 4. criver.com [criver.com]

- 5. mdpi.com [mdpi.com]

- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 7. utoledo.edu [utoledo.edu]

- 8. Bioluminescence Imaging [protocols.io]

Application Notes and Protocols: CYH33 and Radiation Therapy Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYH33 is an orally active and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits the PI3K/Akt/mTOR pathway, leading to G1 phase cell cycle arrest and potent anti-tumor activity in various solid tumor models, particularly those with PIK3CA mutations.[1][2][3]

Radiotherapy is a cornerstone of cancer treatment, inducing tumor cell death primarily through the generation of DNA double-strand breaks. However, intrinsic and acquired radioresistance remains a significant clinical challenge. The activation of survival signaling pathways, such as the PI3K/Akt pathway, is a key mechanism of radioresistance.

This document provides detailed application notes and protocols for the combination of this compound with radiation therapy, based on preclinical findings that demonstrate a synergistic anti-tumor effect in esophageal squamous cell carcinoma (ESCC). The combination of this compound and radiation has been shown to synergistically inhibit ESCC cell proliferation, enhance radiation-induced DNA damage and apoptosis, and modulate the tumor microenvironment.[1]

Signaling Pathway

The combination of this compound and radiation therapy targets a critical node in cancer cell survival. Radiation induces DNA damage, but also activates the PI3K/Akt signaling pathway as a pro-survival response. This compound, by selectively inhibiting PI3Kα, abrogates this radiation-induced Akt phosphorylation, thereby preventing the downstream signaling that promotes cell survival and DNA repair. This dual action enhances the cytotoxic effects of radiation.

References

Establishing a CYH33-Resistant Cell Line Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYH33 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) signaling pathway, a critical mediator of cell growth, proliferation, and survival.[1][2] The PI3K pathway is frequently hyperactivated in various cancers, making PI3Kα an attractive therapeutic target.[3][4] this compound has demonstrated promising anti-tumor activity in preclinical and clinical studies, particularly in solid tumors harboring PIK3CA mutations.[5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.[7][8] This document provides detailed application notes and protocols for the establishment and characterization of a this compound-resistant cell line model. Such a model is an invaluable tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers.

Introduction

The development of acquired resistance to targeted therapies is a major obstacle in cancer treatment. Understanding the underlying mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies. This compound, a selective PI3Kα inhibitor, has shown efficacy in tumors with activated PI3K signaling.[1][9] However, studies have begun to reveal mechanisms of adaptive resistance to this compound, including genomic alterations and the activation of bypass signaling pathways.[7][8]

This document outlines a systematic approach to generate and characterize a this compound-resistant cancer cell line model. The protocols provided are designed to be adaptable to various cancer cell types and laboratory settings.

Signaling Pathway Overview

This compound primarily targets PI3Kα, a key node in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes critical for tumor growth and survival.

References

- 1. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]

- 5. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Adaptive resistance to PI3Kα-selective inhibitor this compound is mediated by genomic and transcriptomic alterations in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Managing Hyperglycemia as a Side Effect of CYH33

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperglycemia, a common on-target side effect of the selective PI3Kα inhibitor, CYH33.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism.[1][2][3] Inhibition of PI3Kα disrupts this pathway, leading to decreased glucose uptake by peripheral tissues and increased glucose production by the liver, resulting in elevated blood glucose levels (hyperglycemia).[4] This is considered an on-target effect of PI3Kα inhibition.[5]

Q2: How common is hyperglycemia with this compound treatment?

A2: Hyperglycemia is the most frequently reported treatment-related adverse event (TRAE) associated with this compound.[5] Clinical studies have shown that a high percentage of patients treated with this compound experience some grade of hyperglycemia.[6][7]

Q3: Is the hyperglycemia induced by this compound manageable?

A3: Yes, clinical data indicates that this compound-induced hyperglycemia is generally manageable and reversible with appropriate monitoring and intervention, which may include dietary modifications, oral anti-hyperglycemic medications, or insulin.[6][7]

Q4: What are the typical signs of hyperglycemia to watch for in animal models?

A4: In preclinical studies, signs of hyperglycemia in animal models may include increased water consumption (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. However, regular blood glucose monitoring is the most reliable method for detection.

Q5: Should I be concerned about hyperglycemia interfering with the anti-tumor efficacy assessment of this compound?